Hippuryl-Cys(2-aminoethyl)-OH

Description

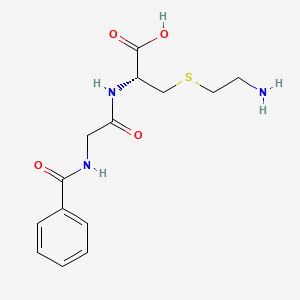

Hippuryl-Cys(2-aminoethyl)-OH is a synthetic peptide derivative comprising a hippuric acid (benzoylglycine) moiety linked to a cysteine residue modified with a 2-aminoethyl group at the sulfhydryl side chain.

Properties

Molecular Formula |

C14H19N3O4S |

|---|---|

Molecular Weight |

325.39 g/mol |

IUPAC Name |

(2R)-3-(2-aminoethylsulfanyl)-2-[(2-benzamidoacetyl)amino]propanoic acid |

InChI |

InChI=1S/C14H19N3O4S/c15-6-7-22-9-11(14(20)21)17-12(18)8-16-13(19)10-4-2-1-3-5-10/h1-5,11H,6-9,15H2,(H,16,19)(H,17,18)(H,20,21)/t11-/m0/s1 |

InChI Key |

DFJPLYQIEXIPBU-NSHDSACASA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)N[C@@H](CSCCN)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NC(CSCCN)C(=O)O |

sequence |

GX |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Silane-Based Aminoethyl Derivatives

Tacke et al. (1995) synthesized optically active silanes, such as (2-aminoethyl)cyclohexyl(hydroxymethyl)phenylsilane, which share the 2-aminoethyl motif. These silanes demonstrated antimuscarinic activity, with enantiomers showing differential receptor binding . Unlike Hippuryl-Cys(2-aminoethyl)-OH, silicon incorporation enhances metabolic stability and lipophilicity, a strategy increasingly adopted in drug design .

Cyclam-Polyamine Conjugates

Cyclam derivatives substituted with N-(2-aminoethyl)propane-1,3-diamine (Figure 3e in ) exhibited anti-HIV-1 activity by blocking viral entry. The absence of acetate pendant arms in these compounds highlights divergent approaches to functionalization.

Nucleoside-Aminoethyl Derivatives

Amination of 6-Cl-nucleosides with N-(2-aminoethyl)pyrrolidine () introduced aminoethyl groups under mild conditions (i-PrOH, 60–70°C, 14–22 hours). The faster substitution of 6-Cl compared to deacylation of hydroxyl groups suggests selective reactivity, a principle applicable to this compound synthesis .

2-(2-Aminoethyl)indole

Identified as a metabolite in COVID-19-infected cells (), this compound’s aminoethyl-indole scaffold underscores the prevalence of aminoethyl modifications in bioactive molecules. However, its endogenous role contrasts with the synthetic origin of this compound .

Comparative Data Table

Research Findings and Mechanistic Insights

- Aminoethyl Group Reactivity: The 2-aminoethyl moiety is a versatile handle for functionalization, as seen in silanes (organometallic stability) and nucleosides (kinetic selectivity) . This compound may leverage similar reactivity for targeted delivery.

- Biological Specificity: Anti-HIV-1 cyclam derivatives demonstrate that aminoethyl placement dictates target engagement, suggesting this compound’s activity depends on spatial presentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.